1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN), under ambient or slightly elevated temperatures .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The Boc group is stable under oxidative conditions.
Reduction: The Boc group can be removed under reductive conditions using reagents such as zinc in hydrochloric acid.
Common reagents used in these reactions include TFA, DMAP, and Boc2O. The major product formed from the deprotection of the Boc group is the free amine .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid include:
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected amine used in organic synthesis.
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: A Boc-protected lactam used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for selective protection and deprotection of amine groups in complex organic molecules .
Properties
Molecular Formula |
C13H16N2O4 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-9-4-5-14-7-8(9)6-10(15)11(16)17/h4-5,7,10H,6H2,1-3H3,(H,16,17) |
InChI Key |
FHFKKLMACSOTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=CN=C2)C(=O)O |
Origin of Product |
United States |
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